1-Undecanol

Description

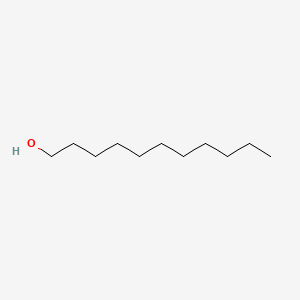

Structure

3D Structure

Properties

IUPAC Name |

undecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIOQYGWTQBHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O, Array | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026915 | |

| Record name | 1-Undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-undecanol appears as a water-white liquid with a mild odor. Flash point 250 °F. Slightly soluble in water. Considered a marine pollutant by DOT. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater or streams. Mildly irritating to both the eyes and skin., Liquid, Colorless liquid with a citrus odor; [Hawley], COLOURLESS LIQUID., colourless liquid/fatty-floral odour | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Undecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Undecyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/260/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

473 °F at 760 mmHg (USCG, 1999), 243 °C at 760 mm Hg, 146.00 °C. @ 30.00 mm Hg, 245 °C | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (USCG, 1999), 93.3 °C, Above 82 °C, 113 °C | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-UNDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethanol; very soluble in ether, Soluble in 60% alcohol, Solubility in water: none, soluble in most fixed oils; insoluble in water, 1ml in 4 ml of 60% alcohol (in ethanol) | |

| Record name | 1-UNDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Undecyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/260/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8298 at 20 °C/4 °C, Relative density (water = 1): 0.83, 0.820-0.840 | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Undecyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/260/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00297 [mmHg] | |

| Record name | 1-Undecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-42-5; 30207-98-8, 112-42-5, 143819-62-9, 30207-98-8 | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Undecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-UNDECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Undecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decane, hydroxymethyl deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Undecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MJ0P28T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-UNDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

60.6 °F (USCG, 1999), 19 °C, 15.9 °C | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of n-Undecyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Undecyl alcohol, also known as undecan-1-ol or undecanol, is a straight-chain fatty alcohol with the chemical formula CH₃(CH₂)₁₀OH. As a member of the fatty alcohol class, it finds applications in various industries, including the formulation of pharmaceuticals, cosmetics, and as a flavoring and fragrance agent.[1][2] Its amphipathic nature, possessing both a hydrophilic alcohol group and a hydrophobic alkyl chain, governs its physical and chemical behavior. This technical guide provides a comprehensive overview of the core physical and chemical properties of n-undecyl alcohol, detailed experimental protocols for their determination, and an exploration of its metabolic context.

Physical Properties of n-Undecyl Alcohol

The physical characteristics of n-undecyl alcohol are crucial for its handling, formulation, and application. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄O | [1] |

| Molar Mass | 172.31 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Faint, pleasant, slightly citrus-like | [1] |

| Melting Point | 11-19 °C (51.8-66.2 °F) | [1] |

| Boiling Point | 243 °C (469.4 °F) at 760 mmHg | [1] |

| 146 °C (294.8 °F) at 30 mmHg | [1] | |

| Density | 0.83 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.440 | [1] |

| Solubility in Water | Practically insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and ethyl acetate | [1] |

| Vapor Pressure | <1 hPa at 20 °C | |

| Flash Point | >82 °C (>179.6 °F) | [1] |

| LogP (Octanol/Water Partition Coefficient) | 4.9 |

Chemical Properties and Reactivity

n-Undecyl alcohol exhibits chemical properties typical of a primary fatty alcohol. It is a stable compound but is incompatible with strong oxidizing agents and strong acids.[1] Key chemical reactions involving n-undecyl alcohol include oxidation, esterification, and dehydration.

-

Oxidation: As a primary alcohol, n-undecyl alcohol can be oxidized to form undecanal (an aldehyde) and further to undecanoic acid (a carboxylic acid).

-

Esterification: It readily reacts with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters, which often have characteristic fragrances.

-

Dehydration: Under acidic conditions and heat, n-undecyl alcohol can undergo dehydration to form undecene.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for conducting characteristic chemical reactions of n-undecyl alcohol.

Determination of Physical Properties

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For n-undecyl alcohol, which is a liquid at room temperature, this would be determined as its freezing point. The principle remains the same, observing the temperature of phase transition.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

Cool a sample of n-undecyl alcohol until it solidifies.

-

Introduce a small amount of the powdered solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

-

2. Boiling Point Determination (Micro-reflux Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or a similar heating bath, thermometer, small test tube, capillary tube.

-

Procedure:

-

Place a small volume (a few milliliters) of n-undecyl alcohol into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube containing the alcohol.

-

Attach the test tube to a thermometer and immerse it in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

-

3. Density Determination (Pycnometer Method)

-

Principle: Density is the mass per unit volume of a substance. A pycnometer is a flask with a precise, known volume.

-

Apparatus: Pycnometer, analytical balance, thermometer.

-

Procedure:

-

Clean and dry the pycnometer and determine its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and determine the mass (m₂).

-

Empty and dry the pycnometer, then fill it with n-undecyl alcohol at the same temperature and determine the mass (m₃).

-

The density of n-undecyl alcohol can be calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

-

4. Refractive Index Measurement (Abbe Refractometer)

-

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus: Abbe refractometer, constant temperature water bath.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of n-undecyl alcohol onto the lower prism.

-

Close the prisms and allow the sample to reach a constant temperature (typically 20°C) by circulating water from a water bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

-

Chemical Synthesis and Reactions

1. Oxidation of n-Undecyl Alcohol to Undecanoic Acid

-

Principle: A primary alcohol is oxidized to a carboxylic acid using a strong oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid).

-

Reagents: n-Undecyl alcohol, Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and diluting with water), acetone, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve n-undecyl alcohol in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2 hours) to ensure the reaction goes to completion.

-

Quench the reaction by adding isopropyl alcohol until the orange color disappears.

-

Remove the acetone by rotary evaporation.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude undecanoic acid.

-

The product can be further purified by recrystallization or distillation.

-

2. Esterification of n-Undecyl Alcohol with Undecanoic Acid (Fischer Esterification)

-

Principle: A carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. This is a reversible reaction.

-

Reagents: n-Undecyl alcohol, undecanoic acid, concentrated sulfuric acid (catalyst), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine n-undecyl alcohol, undecanoic acid, and a catalytic amount of concentrated sulfuric acid in a suitable solvent like toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude wax ester (undecyl undecanoate).

-

Purify the ester by vacuum distillation or column chromatography.[3]

-

Metabolic Pathway of n-Undecyl Alcohol

As a long-chain fatty alcohol, n-undecyl alcohol is expected to be metabolized in the body through pathways similar to other fatty alcohols. The primary route involves oxidation to the corresponding aldehyde and then to the fatty acid.

Caption: Metabolic pathway of n-undecyl alcohol.

This metabolic conversion primarily occurs in the liver. The resulting undecanoic acid can then be activated to its coenzyme A (CoA) derivative, undecanoyl-CoA, which can enter the β-oxidation pathway for energy production or be incorporated into complex lipids.

Experimental Workflow for Studying Fatty Alcohol Metabolism

Investigating the metabolism of a fatty alcohol like n-undecyl alcohol typically involves a series of in vitro and/or in vivo experiments.

Caption: Experimental workflow for fatty alcohol metabolism.

This workflow allows researchers to identify the metabolites of n-undecyl alcohol, determine the rate and extent of its metabolism, and understand its pharmacokinetic and pharmacodynamic properties. The use of isotopically labeled n-undecyl alcohol (e.g., with ¹³C or ²H) is crucial for tracing its metabolic fate.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of n-undecyl alcohol, complete with experimental protocols for their characterization. Understanding these fundamental properties is essential for the effective utilization of this compound in research, drug development, and various industrial applications. The outlined metabolic pathway and experimental workflow offer a framework for further investigation into the biological significance of n-undecyl alcohol. As with any chemical, appropriate safety precautions should be taken when handling n-undecyl alcohol, including the use of personal protective equipment and working in a well-ventilated area.[1]

References

The Ubiquitous Yet Understated Presence of 1-Undecanol in Nature: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, analysis, and biological significance of 1-Undecanol in plant and food systems, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a straight-chain fatty alcohol with the chemical formula C₁₁H₂₄O, is a naturally occurring compound found across a diverse range of plant and food sources.[1][2] While often present in trace amounts, its characteristic floral, citrus-like aroma and waxy, fatty taste contribute to the complex flavor and fragrance profiles of many natural products.[2] Beyond its sensory contributions, emerging research points towards its potential role as a semiochemical in insect communication. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed methodologies for its extraction and quantification, and an exploration of its known biological roles.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in a variety of fruits, vegetables, and animal-derived food products. Its presence is a result of the metabolic processes within these organisms.

In Plants

This compound is a constituent of the essential oils and aroma profiles of numerous plants. While its concentration can vary significantly depending on the species, cultivar, and environmental conditions, it has been reported in the following:

-

Fruits: Notably present in apples (Malus domestica), bananas (Musa species), and a range of citrus fruits.[2] In citrus, it is a component of the essential oil found in the peel.

-

Herbs and Spices: Trace amounts of this compound have been detected in various herbs and spices, contributing to their complex aromatic bouquets.

In Foods

The presence of this compound in food products can be of both endogenous origin from the raw materials and a result of processing, such as cooking.

-

Dairy Products: It is found in butter and other milk fat-containing products.

-

Eggs: this compound has been identified as a volatile component in eggs.[2]

-

Cooked Meats: The cooking process, particularly of pork, can lead to the formation and release of this compound, contributing to the overall flavor profile.[3][4]

Quantitative Data on this compound Occurrence

Quantitative data for this compound in natural sources is limited and often reported as a relative percentage of the total volatile fraction. The following table summarizes available quantitative information.

| Plant/Food Source | Sample Type | Method of Analysis | Concentration/Relative Abundance | Reference(s) |

| Apple (Malus domestica) | Peel | HS-SPME-GC-MS | Detected, but not quantified | [5] |

| Cooked Pork | - | HS-SPME-GC-MS | Identified as a volatile compound | [3][4] |

| Banana (Musa acuminata) | Essence | GC-MS, GCO | 3-Methyl-1-butanol was the major component; this compound not explicitly quantified | [6] |

Note: The lack of extensive quantitative data highlights a research gap and an opportunity for further investigation into the concentration of this compound in various natural matrices.

Experimental Protocols

The analysis of this compound in plant and food matrices typically involves extraction of the volatile and semi-volatile fractions followed by chromatographic separation and detection.

Extraction Methodologies

1. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices.

-

Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb/absorb onto the fiber coating. The fiber is then desorbed in the hot injector of a gas chromatograph.

-

Detailed Protocol (Proposed for a fruit matrix):

-

Sample Preparation: Homogenize 5 g of the fruit sample (e.g., apple peel, banana pulp) with 5 mL of deionized water and 1 g of NaCl in a 20 mL headspace vial. The addition of salt increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.

-

Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., 1-dodecanol or a deuterated analog of this compound) for accurate quantification.

-

Extraction: Equilibrate the vial at 60°C for 15 minutes with agitation. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at the same temperature.

-

Desorption: Desorb the analytes from the fiber in the GC injector at 250°C for 5 minutes in splitless mode.

-

2. Solvent Extraction

Solvent extraction is a classical method suitable for extracting a broader range of compounds, including semi-volatiles.

-

Principle: The sample is brought into contact with a solvent that has a high affinity for the target analyte. The analyte partitions into the solvent, which is then separated and concentrated.

-

Detailed Protocol (Soxhlet Extraction for plant material):

-

Sample Preparation: Dry and grind the plant material (e.g., citrus peel) to a fine powder.

-

Extraction: Place approximately 10 g of the powdered sample into a cellulose thimble and place it in a Soxhlet extractor.[7][8] Extract with 200 mL of n-hexane for 6 hours.

-

Concentration: After extraction, evaporate the solvent using a rotary evaporator to concentrate the extract.

-

Analysis: The resulting extract can be directly analyzed by GC-MS.

-

3. Steam Distillation

Steam distillation is a traditional method for extracting essential oils from plant materials.

-

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.

-

Detailed Protocol (for citrus peels):

-

Sample Preparation: Finely chop fresh citrus peels.

-

Distillation: Place the chopped peels in a distillation flask with water. Heat the flask to generate steam, which will carry the volatile oils.

-

Condensation: Pass the steam-oil mixture through a condenser to liquefy it.

-

Separation: Collect the distillate in a separatory funnel. The essential oil, being less dense and immiscible with water, will form a layer on top and can be separated.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation, identification, and quantification of this compound.

-

Principle: The extracted sample is injected into a gas chromatograph, where compounds are separated based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

-

GC-MS Parameters (Typical):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

Quantification: Create a calibration curve using analytical standards of this compound of known concentrations.[1] The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Biological Significance and Signaling Pathways

While the primary role of this compound in many plants and foods is related to flavor and aroma, it also exhibits biological activity, particularly as a semiochemical.

Role in Insect Communication

This compound has been identified as a semiochemical, a chemical involved in communication, for certain insect species. For instance, it acts as a synergist for the sex pheromone of the oriental fruit moth (Grapholita molesta). The presence of this compound enhances the attraction of male moths to the female-produced pheromone, suggesting a role in reproductive signaling.

Proposed Biosynthetic Pathway in Plants

The biosynthesis of this compound in plants is believed to follow the general fatty alcohol synthesis pathway. This pathway starts from acetyl-CoA and involves the fatty acid synthase (FAS) complex to produce long-chain fatty acids. A specific fatty acyl-ACP or fatty acyl-CoA is then reduced to the corresponding alcohol. For this compound, this would involve the reduction of undecanoic acid (C11).

Conclusion

This compound is a widespread natural compound that contributes to the sensory characteristics of many plants and foods. While its presence is well-documented, there is a clear need for more extensive quantitative analysis across different natural sources. The methodologies outlined in this guide provide a robust framework for researchers to undertake such investigations. Furthermore, the role of this compound as a semiochemical opens up exciting avenues for research in chemical ecology and pest management. Future studies focusing on its specific biosynthetic pathways in different organisms and its potential physiological effects in mammals will be crucial for a complete understanding of this versatile fatty alcohol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Undecanol - Wikipedia [en.wikipedia.org]

- 3. Analysis of volatile compounds in pork from four different pig breeds using headspace solid‐phase micro‐extraction/gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ymdb.ca [ymdb.ca]

- 6. journals.flvc.org [journals.flvc.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]

Synthesis of 1-Undecanol via Undecanal Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of undecanal to 1-undecanol is a fundamental transformation in organic synthesis, yielding a valuable long-chain fatty alcohol with applications in the fragrance, pharmaceutical, and polymer industries. This technical guide provides an in-depth overview and comparison of the three primary methods for this conversion: catalytic hydrogenation, sodium borohydride (NaBH₄) reduction, and lithium aluminum hydride (LiAlH₄) reduction. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to assist researchers in selecting and implementing the optimal synthetic strategy for their specific needs.

Introduction

This compound, a fatty alcohol, is a key intermediate in the synthesis of various high-value chemicals. Its production from the corresponding aldehyde, undecanal, is a common and efficient process. The choice of reduction methodology depends on several factors, including the desired scale of the reaction, the presence of other functional groups in the substrate, safety considerations, and cost-effectiveness. This guide explores the most prevalent methods, offering a comparative analysis to inform laboratory and process development decisions.

Comparative Analysis of Reduction Methods

The selection of a reducing agent is critical and impacts yield, purity, and operational complexity. The following table summarizes the key quantitative parameters for the reduction of undecanal to this compound using catalytic hydrogenation, sodium borohydride, and lithium aluminum hydride.

| Parameter | Catalytic Hydrogenation | Sodium Borohydride (NaBH₄) Reduction | Lithium Aluminum Hydride (LiAlH₄) Reduction |

| Typical Yield | >95% | 85-95% | >95% |

| Reaction Time | 2-8 hours | 1-4 hours | 1-3 hours |

| Temperature | 25-100°C | 0-25°C | 0-35°C |

| Pressure | 1-50 atm (H₂) | Atmospheric | Atmospheric |

| Catalyst/Reagent Loading | 1-5 mol% (e.g., Pd/C) | 1.0-1.5 equivalents | 0.25-0.5 equivalents |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Methanol, Ethanol | Anhydrous Diethyl Ether, THF |

| Chemoselectivity | High (can be tuned) | High (reduces aldehydes/ketones) | Low (reduces most polar unsaturation) |

| Safety Concerns | Flammable H₂ gas, pyrophoric catalysts | H₂ evolution with protic solvents | Highly reactive, pyrophoric, violent reaction with water |

Experimental Protocols

Catalytic Hydrogenation

This method is highly efficient, scalable, and generates minimal waste, making it suitable for industrial applications.

Materials:

-

Undecanal

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar pressure vessel

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable pressure vessel, dissolve undecanal (1 equivalent) in ethanol.

-

Carefully add 10% Pd/C catalyst (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40°C) for 2-8 hours.

-

Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the product by distillation if necessary.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, ideal for laboratory-scale synthesis where other reducible functional groups might be present.

Materials:

-

Undecanal

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve undecanal (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of deionized water.

-

Add saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford this compound.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a powerful and non-selective reducing agent that rapidly reduces aldehydes. Extreme caution must be exercised due to its high reactivity.

Materials:

-

Undecanal

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (0.3 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve undecanal (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the undecanal solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of:

-

Deionized water (x mL, where x = grams of LiAlH₄ used)

-

15% aqueous NaOH solution (x mL)

-

Deionized water (3x mL)

-

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid and wash thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Chemical Reaction Pathway

Caption: General chemical transformation from undecanal to this compound.

Experimental Workflow

An In-depth Technical Guide to the Physicochemical Properties of 1-Undecanol (CAS 112-42-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Undecanol, also known as undecyl alcohol or CAS number 112-42-5, is a fatty alcohol with a wide range of applications in the flavor, fragrance, and chemical industries.[1][2][3] Its utility is largely dictated by its specific physicochemical properties. This technical guide provides a comprehensive overview of these properties, including detailed experimental protocols for their determination, to support research, development, and quality control activities.

Physicochemical Data of this compound

The key physicochemical parameters of this compound are summarized in the tables below. These values represent a compilation of data from various sources and provide a thorough quantitative profile of the substance.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄O | [1][2] |

| Molecular Weight | 172.31 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][2][5] |

| Odor | Mild, floral, citrus-like | [1][2][5] |

| Taste | Fatty | [1][5] |

Thermodynamic Properties

| Property | Value | Source(s) |

| Melting Point | 11 - 19 °C (60.6 °F; 292 K) | [1][2][5] |

| Boiling Point | 243 °C (469 °F; 516 K) at 760 mmHg | [1][2][5] |

| 146 °C at 30 mmHg | [2][5] | |

| Flash Point | > 82 °C (> 180 °F) | [1][2] |

| Vapor Pressure | 0.00297 mmHg at 25 °C | [5] |

Material Properties

| Property | Value | Source(s) |

| Density | 0.8298 g/mL at 20 °C | [1][5] |

| Refractive Index | 1.439 - 1.443 at 20 °C | [2][5][6] |

| Viscosity | 17.2 mPa·s at 20 °C | [5] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | Insoluble/Slightly soluble | [1][2][5] |

| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether | [1][5] |

| Log P (Octanol/Water Partition Coefficient) | 4.72 | [5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Melting Point Determination (OECD 102)

The melting point of this compound can be determined using several methods, including the capillary method, hot-stage microscopy, or differential scanning calorimetry (DSC).[1][7] The capillary method is a common and accessible technique.[1]

Principle: A small, dried sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.

Apparatus:

-

Melting point apparatus with a heating block or liquid bath

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or temperature sensor

Procedure:

-

Ensure the this compound sample is solidified and dry.

-

Introduce the solid sample into a capillary tube to a height of 3-5 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). This range is reported as the melting range.

Boiling Point Determination (OECD 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8][9] Methods like ebulliometry, the dynamic method, or distillation can be employed.[8][9]

Principle: The substance is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured at a known pressure.

Apparatus:

-

Ebulliometer or distillation apparatus

-

Heating mantle or oil bath

-

Calibrated thermometer or temperature sensor

-

Pressure measurement device

Procedure (using a distillation apparatus):

-

Place a sample of this compound in a distillation flask with boiling chips.

-

Insert a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

Gradually heat the flask.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

-

If necessary, the boiling point can be corrected to standard atmospheric pressure (101.325 kPa) using the Sidney-Young equation.

Density Determination (OECD 109)

The density of liquid this compound can be measured using a hydrometer, an oscillating densitometer, or a pycnometer.[2][6][10]

Principle: The mass of a known volume of the liquid is determined at a specific temperature.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Thermostatically controlled water bath

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a water bath set to the desired temperature (e.g., 20 °C) and allow it to equilibrate.

-

Adjust the volume of the liquid to the calibration mark on the pycnometer.

-

Remove the pycnometer from the bath, dry the outside, and weigh it.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Water Solubility Determination (OECD 105)

For substances with low water solubility like this compound, the column elution method or the flask method can be used.[4][11][12]

Principle (Flask Method): A sufficient amount of the substance is stirred in water at a constant temperature for a period of time to reach equilibrium. The concentration of the substance in the aqueous phase is then determined.

Apparatus:

-

Flask with a stirrer

-

Thermostatically controlled water bath or incubator

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography)

Procedure:

-

Add an excess amount of this compound to a flask containing purified water.

-

Stir the mixture in a constant temperature bath for a sufficient time to reach saturation (e.g., 24-48 hours).

-

Allow the mixture to settle, or centrifuge/filter it to separate the aqueous phase from the undissolved this compound.

-

Carefully take a sample of the aqueous phase.

-

Determine the concentration of this compound in the sample using a suitable analytical method. This concentration represents the water solubility at that temperature.

Physicochemical Characterization Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical substance like this compound.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. acri.gov.tw [acri.gov.tw]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

A Comprehensive Technical Guide to the Solubility of 1-Undecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Undecanol, a straight-chain fatty alcohol with the chemical formula CH₃(CH₂)₁₀OH, is a versatile compound utilized in various industrial and research applications, including as a fragrance ingredient, a chemical intermediate, and a component in the formulation of surfactants and plasticizers. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in chemical synthesis, formulation development, and purification processes. This technical guide provides a detailed overview of the solubility of this compound in a range of organic solvents, supported by quantitative data, experimental protocols, and a visual representation of a typical solubility determination workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the polarity of the solvent, in line with the "like dissolves like" principle. Its long aliphatic chain imparts a nonpolar character, while the hydroxyl group provides a site for hydrogen bonding and polar interactions.

Solubility in Alcohols and Polar Solvents

This compound is generally miscible with other alcohols and many polar organic solvents due to the favorable interactions between their respective hydroxyl groups.

| Solvent | Temperature (°C) | Solubility | Reference |

| 60% Ethanol (in water) | Not Specified | 1 mL in 4 mL | [1][2] |

Note: The available quantitative data for the solubility of this compound in a wide range of organic solvents is limited in publicly accessible literature. The table will be updated as more specific data becomes available.

Qualitative Solubility Overview

| Solvent | Qualitative Solubility |

| Ethanol | Soluble |

| Diethyl Ether | Very Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Toluene | Soluble |

| Hexane | Soluble |

| Most fixed oils | Soluble[1] |

Solubility in Water

This compound is practically insoluble in water due to its long, hydrophobic alkyl chain.

| Temperature (°C) | Solubility (mg/L) | Reference |

| 25 | 43.04 (estimated) | [3] |

Solubility in Supercritical Fluids

The solubility of this compound has also been investigated in supercritical carbon dioxide, a "green" solvent with tunable properties.

| Temperature (K) | Pressure (bar) | Mole Fraction of this compound | Reference |

| 323.15 | 80 - 250 | Data available in cited literature | [4] |

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of a liquid like this compound in an organic solvent. The choice of method often depends on the required precision, the concentration range of interest, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining solubility. It involves preparing a saturated solution, separating the solute from a known mass of the solvent, and determining the mass of the solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Agitate the mixture (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of a separate this compound phase confirms saturation.

-

-

Phase Separation:

-

Cease agitation and allow the two liquid phases to separate completely.

-

Carefully extract a known volume of the saturated solvent phase using a pipette, ensuring no droplets of the undissolved this compound phase are transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a rotary evaporator or a fume hood with a gentle stream of inert gas) until a constant weight of the this compound residue is achieved.

-

The final weight of the container with the residue minus the initial weight of the empty container gives the mass of this compound that was dissolved in the known volume of the solvent.

-

-

Calculation:

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or mole fraction.

-

Spectroscopic Method (UV-Vis)

This method is suitable if the solute has a chromophore that absorbs UV-Vis radiation at a wavelength where the solvent is transparent. Since this compound itself does not have a strong chromophore, this method would require derivatization or the use of a tracer. However, the general principle is outlined below for its relevance in solubility studies.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Measure the absorbance of each standard solution at a specific wavelength using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method.

-

After reaching equilibrium, carefully withdraw an aliquot of the clear, saturated solvent phase.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent using the gravimetric method.

References

The Biological Significance of 1-Undecanol: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Metabolic and Signaling Roles of a Key Fatty Alcohol

Introduction

1-Undecanol, a saturated fatty alcohol with an 11-carbon chain, is a multifaceted metabolite found across diverse biological systems, from microorganisms and plants to insects and mammals. While historically utilized in the flavor and fragrance industries, a growing body of research is progressively uncovering its significant roles in fundamental biological processes.[1][2] This technical guide provides an in-depth analysis of the biological functions of this compound as a metabolite, with a focus on its metabolic pathways, signaling functions, and associated quantitative data. Detailed experimental protocols are provided to facilitate further research in this expanding field.

Biosynthesis and Catabolism of this compound

The metabolic pathways governing the synthesis and degradation of this compound are intrinsically linked to fatty acid metabolism. As a fatty alcohol, its concentration and activity are regulated by a series of enzymatic reactions that either build it up from or break it down into smaller molecules.

Biosynthesis: The Reduction of Undecanoic Acid

The primary route for the biosynthesis of this compound involves the reduction of its corresponding fatty acid, undecanoic acid. This process is catalyzed by a class of enzymes known as fatty acid reductases (FARs). The general pathway involves the activation of undecanoic acid to undecanoyl-CoA, which is then reduced to undecanal and subsequently to this compound. This pathway is crucial for the production of fatty alcohols that serve as precursors for waxes and other lipids.

Catabolism: Oxidation to Undecanoic Acid

The breakdown of this compound is primarily achieved through its oxidation back to undecanoic acid. This reaction is catalyzed by alcohol dehydrogenases (ADHs) and subsequently by aldehyde dehydrogenases (ALDHs). The resulting undecanoic acid can then enter the β-oxidation pathway for energy production or be utilized in other metabolic processes.